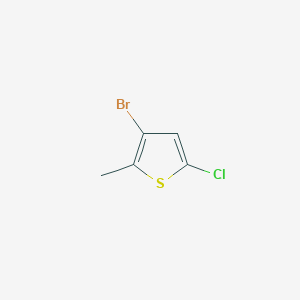
3-Bromo-5-chloro-2-methylthiophene
Overview
Description
3-Bromo-5-chloro-2-methylthiophene is a chemical compound with the molecular formula C5H4BrClS . It has an average mass of 211.507 Da and a monoisotopic mass of 209.890549 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromine atom at the 3rd position, a chlorine atom at the 5th position, and a methyl group at the 2nd position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. The compound has a molecular weight of 211.51 . Further properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Organic Electronics and Material Synthesis
- 3-Bromo-5-chloro-2-methylthiophene undergoes selective direct arylation with aryl bromides, forming a library of 2-aryl-4-bromo-5-methylthiophenes. This process is crucial for the facile preparation of functional organic electronic materials due to its inherent selectivity and useful yields (Vamvounis & Gendron, 2013).
- The synthesis of novel photochromic compounds and polythiophenes demonstrates the importance of this compound and its derivatives in the field of optoelectronic devices and organic electronics. This includes the construction of substituted 3-hydroxythiophenes and the development of polymers with hydrophilic and hydrophobic side chains (Liu et al., 2008) (Yokozawa et al., 2007).
Pharmaceutical and Agrochemical Applications
- As an intermediate in the pharmaceutical and agrochemical industry, this compound is synthesized through various chemical reactions, displaying its versatility and importance in producing a wide range of products (Yang, 2010).
- The compound and its derivatives are involved in the synthesis of complex molecules with potential antibacterial and antifungal activities, showcasing its significance in the development of new therapeutics (Baranovskyi et al., 2018).
Characterization and Analysis
- Detailed characterizations of this compound derivatives through techniques like NMR, mass spectrometry, and X-ray crystallography provide insights into their molecular structure and potential applications in various domains (Patel et al., 2019).
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c1-3-4(6)2-5(7)8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDMRHXOKJDILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)
![2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane](/img/structure/B3329533.png)
![1,3-Bis(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propane](/img/structure/B3329544.png)
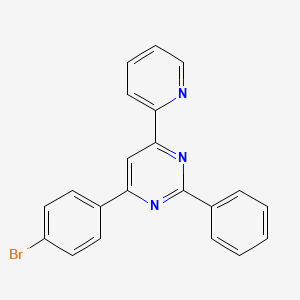
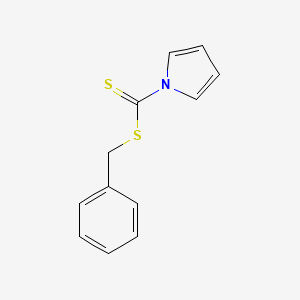
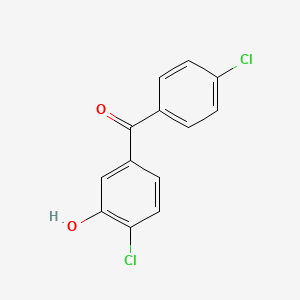
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3329567.png)

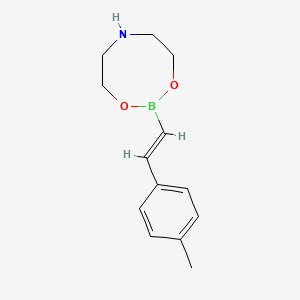

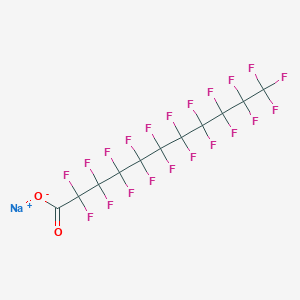
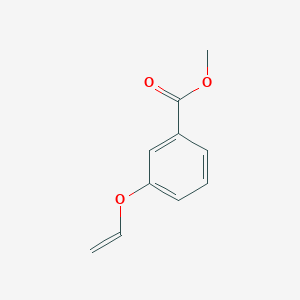
![6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3329597.png)
![(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3329610.png)
